Shellolic acid

Catalog No.
S3341158
CAS No.
4448-95-7
M.F
C15H20O6
M. Wt
296.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Shellolic acid

CAS Number

4448-95-7

Product Name

Shellolic acid

IUPAC Name

(1S,2R,5S,6S,7R,10S)-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-2,8-dicarboxylic acid

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

InChI

InChI=1S/C15H20O6/c1-14(6-16)9-5-15(11(17)4-7(9)12(18)19)8(13(20)21)2-3-10(14)15/h4,8-11,16-17H,2-3,5-6H2,1H3,(H,18,19)(H,20,21)/t8-,9-,10-,11-,14+,15+/m0/s1

InChI Key

WSASFFHWOQGSER-MUAIWGBPSA-N

SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO

Canonical SMILES

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C(=O)O)CO

Isomeric SMILES

C[C@@]1([C@@H]2CC[C@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C(=O)O)CO

Shellolic acid is an unsaturated dihydroxy dibasic hydroaromatic acid characterized by the molecular formula C15H20O6\text{C}_{15}\text{H}_{20}\text{O}_6. It was first isolated by researchers Harries and Nagel and is notable for its unique sesquiterpene structure, which features a rare cedrene skeleton. This compound is primarily derived from shellac, a natural resin obtained from the secretions of the lac insect, and is known for its diverse chemical properties and biological activities .

, including:

  • Oxidation: This compound can be oxidized to yield ketones and aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can produce alcohol derivatives, typically using sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Shellolic acid can undergo substitution reactions where functional groups are replaced by other groups, leading to products such as esters .

Major Products Formed

  • Oxidation Products: Ketones and aldehydes.
  • Reduction Products: Alcohol derivatives.
  • Substitution Products: Esters and other substituted derivatives.

Shellolic acid exhibits several biological activities that are of significant interest in research:

  • Antimicrobial Properties: Studies have indicated that shellolic acid possesses antimicrobial effects against various pathogens.
  • Antioxidant Activity: The compound acts as a free radical scavenger, reducing oxidative stress and protecting cellular components from damage.
  • Anti-inflammatory Effects: Shellolic acid modulates inflammatory pathways, potentially leading to a decrease in pro-inflammatory cytokine production .

The synthesis of shellolic acid primarily involves the processing of lac resin. The traditional method includes several steps:

  • Extraction: Lac resin is harvested from host trees and purified to remove impurities.
  • Hydrolysis: The purified resin undergoes hydrolysis to break down complex molecules into simpler acids, including shellolic acid.
  • Isolation: The compound is isolated through crystallization and further purification techniques.

In industrial settings, modern techniques such as solvent extraction, chromatography, and crystallization are employed to achieve high-purity shellolic acid .

Shellolic acid has a wide range of applications across various fields:

  • Chemistry: It serves as a precursor for synthesizing various organic compounds and polymers.
  • Biology: The compound is studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
  • Medicine: Ongoing research investigates its efficacy in treating various diseases due to its biological properties.
  • Industry: Shellolic acid is utilized in producing coatings, adhesives, and varnishes because of its excellent film-forming capabilities .

Research into the interaction of shellolic acid with biological systems has revealed its potential mechanisms of action:

  • Enzyme Inhibition: Shellolic acid may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.
  • Antioxidant Mechanism: By scavenging free radicals, it helps reduce oxidative stress within cells.
  • Modulation of Inflammatory Pathways: The compound influences the production of inflammatory mediators, potentially providing therapeutic benefits in inflammatory conditions .

Shellolic acid shares structural similarities with other sesquiterpene acids. Below is a comparison highlighting its uniqueness:

CompoundStructure CharacteristicsUnique Features
Aleuritic AcidTrihydroxy palmitic acidDifferent structural properties
Jalaric AcidTricyclic sesquiterpeneDistinct chemical behavior
Laksholic AcidAnother sesquiterpene with unique functional groupsRelated but distinct from shellolic acid

Uniqueness of Shellolic Acid

  • Structural Uniqueness: The rare cedrene skeleton differentiates shellolic acid from other sesquiterpene acids.
  • Chemical Reactivity: Its ability to undergo diverse

UNII

82XGF31Q2Y

Wikipedia

Shellolic acid

Dates

Modify: 2023-07-26

Explore Compound Types